9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Description
Properties
Molecular Formula |
C23H18BrN3O |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
9-bromo-6-[(2-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H18BrN3O/c1-2-28-21-10-6-3-7-15(21)14-27-20-12-11-16(24)13-17(20)22-23(27)26-19-9-5-4-8-18(19)25-22/h3-13H,2,14H2,1H3 |
InChI Key |
KQDUGKODSXUGLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Condensation Reaction: The initial step involves the condensation of 2-ethoxybenzaldehyde with 2-nitroaniline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the indoloquinoxaline core.
Bromination: The final step involves the bromination of the indoloquinoxaline core at the 9th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be performed to introduce aryl or vinyl groups at specific positions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).
Oxidation: Oxidizing agents (mCPBA, H2O2), solvents (CH2Cl2, MeOH).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (THF, EtOH).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4, Pd(OAc)2), bases (K2CO3, Na2CO3), solvents (THF, toluene).
Major Products Formed
Substitution Products: Various substituted quinoxalines.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
Coupling Products: Aryl or vinyl-substituted quinoxalines.
Scientific Research Applications
9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound belonging to the indoloquinoxaline family. It features a unique structure with a bromine atom and an ethoxybenzyl substituent, contributing to its distinct chemical and biological properties. The indoloquinoxaline framework is known for its significant biological activities, including anticancer and antimicrobial effects, making it a subject of interest in medicinal chemistry. The uniqueness of this compound lies in its combination of bromine and ethoxybenzyl substituents. This combination enhances its lipophilicity and reactivity compared to other indoloquinoxaline derivatives, potentially improving its bioavailability and therapeutic efficacy against cancer cells.
Here is a table summarizing the structural features and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6H-indolo[2,3-b]quinoxaline | Base structure without substitutions | Exhibits general biological activities |
| 9-fluoro-6H-indolo[2,3-b]quinoxaline | Fluorine substitution at position 9 | Similar anticancer properties |
| 9-methyl-6H-indolo[2,3-b]quinoxaline | Methyl group substitution | Enhanced lipophilicity |
| 9-chloro-6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline | Chlorine and fluorobenzyl groups | Unique reactivity profile due to halogen presence |
Mechanism of Action
The mechanism of action of 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
Structural Features
Indoloquinoxalines share a tetracyclic scaffold, but substituent variations significantly alter their properties. Key structural analogues include:
Key Observations :
- The 2-ethoxybenzyl group in the target compound introduces steric bulk and electron-donating effects compared to smaller substituents (e.g., isobutyl) .
Electronic and Photochemical Properties
HOMO-LUMO and Band Gap
Key Findings :
- Methoxy-substituted derivatives exhibit higher HOMO levels and lower band gaps , enhancing charge transport in OLED applications .
- The 2-ethoxybenzyl group in the target compound may similarly lower the band gap compared to non-polar substituents (e.g., benzyl), though experimental data is needed.
Pharmacological Activities
Biological Activity
9-Bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer and antimicrobial properties. The unique structural features, including a bromine atom and an ethoxybenzyl substituent, enhance its reactivity and bioavailability, making it a promising candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.137 g/mol. Its structure can be represented as follows:
This compound exhibits a density of 1.725 g/cm³ and has a boiling point of 531.4ºC at 760 mmHg .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of indoloquinoxaline derivatives, including this compound. The compound's mechanism of action primarily involves intercalation into DNA, disrupting replication and transcription processes. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines:
These values indicate that the compound is more potent than some commonly used chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The structure-activity relationship of indoloquinoxaline derivatives indicates that specific substitutions significantly influence biological activity. For example, electron-donating groups tend to enhance anticancer activity, while electron-withdrawing groups may reduce it. The presence of bromine and ethoxy groups in this compound is believed to improve lipophilicity and interaction with biological targets compared to other derivatives .
Case Studies
- In Vitro Evaluation : A study assessed the anticancer activity of various quinoxaline derivatives against multiple cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity, with some showing IC50 values in the nanomolar range against aggressive cancer types such as breast and liver cancers .
- Mechanistic Insights : Research focusing on the mechanistic pathways revealed that quinoxaline derivatives could induce apoptosis in cancer cells through DNA damage mechanisms. This aligns with the observed intercalation capability of this compound, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic: What are the optimized synthetic routes for 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline?
Methodological Answer:
The synthesis typically involves palladium-catalyzed coupling reactions. Two primary pathways are validated:
- One-pot approach : Combines Pd-catalyzed C–N coupling and C–H activation for rapid assembly. While efficient (yields: 60–75%), this method has limited substrate scope due to steric hindrance from bulky substituents like ethoxybenzyl .
- Two-step approach :
- Suzuki coupling : React 2,3-dibromoquinoxaline with 2-ethoxybenzylboronic acid to install the benzyl group.
- Annulation : Pd-mediated coupling with brominated indole precursors introduces the 9-bromo substituent. This method offers better control over regioselectivity and accommodates diverse substituents .
Key Optimization : Use Pd(PPh₃)₄ as a catalyst in DMF at 110°C for Suzuki coupling, followed by annulation with NH₄OAc to stabilize intermediates .
Basic: Which spectroscopic and electrochemical techniques are critical for characterizing this compound?
Methodological Answer:
- UV-Vis/FTIR : Confirm π-π* transitions (λmax ~390–410 nm) and vibrational modes (C–Br stretch: 550–600 cm⁻¹) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ethoxybenzyl methylene protons (δ 4.5–5.5 ppm) .
- Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., HOMO: −5.2 eV; band gap: ~2.8 eV for methoxy analogues), critical for optoelectronic applications .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 458.08) .
Advanced: How does the ethoxybenzyl substituent influence DNA intercalation efficiency?
Methodological Answer:
The ethoxybenzyl group enhances DNA binding via:
- Hydrophobic interactions : The ethoxy group increases lipophilicity (logP ~3.5), improving membrane permeability .
- Steric effects : Bulkier substituents reduce intercalation depth but increase minor-grove binding. Fluorescence titration (lgKa ~4.2–5.1) and thermal denaturation (ΔTm +8–12°C) quantify affinity .
Contradiction Note : While ethoxy groups improve cellular uptake, they may reduce intercalation-driven cytotoxicity compared to dimethylaminoethyl analogues (IC50 differences: 1.5 vs. 9.3 μM in HepG2) .
Advanced: What electrochemical properties make this compound suitable for optoelectronic devices?
Methodological Answer:
- Low Band Gap : 2.5–2.8 eV (vs. 3.1 eV for unsubstituted indoloquinoxalines) enables NIR emission .
- High Thermal Stability : Glass transition temperature (Tg >100°C) due to rigid indoloquinoxaline core .
Applications : - OLEDs : Cyan emission (ΦFL ~0.4) with moderate efficiency (CIE coordinates: 0.21, 0.35) .
- Redox Flow Batteries : Stable anolyte performance (E1/2 −1.1 V vs. Ag/AgCl) .
Advanced: How do structural modifications impact anticancer activity?
Structure-Activity Relationships (SAR):
Advanced: How to resolve contradictions in DNA binding vs. cytotoxicity data?
Data Analysis Framework:
Binding Affinity ≠ Cytotoxicity : High DNA affinity (e.g., lgKa >5) does not always correlate with low IC50. For example, 9-OH-B220 stabilizes DNA triplexes (ΔTm +52.5°C) but shows moderate cytotoxicity (IC50 ~5 μM) due to off-target protein interactions .
Side Chain Effects : Cationic groups (e.g., dimethylaminoethyl) enhance nuclear localization but may induce apoptosis via topoisomerase inhibition, independent of DNA binding .
Experimental Design : Pair fluorescence quenching assays with comet assays to distinguish intercalation from genotoxic mechanisms .
Advanced: Can this compound be tailored for dual therapeutic and optoelectronic applications?
Methodological Integration:
- Therapeutic-Optoelectronic Hybrids : Introduce NIR-emitting groups (e.g., cyanine dyes) for theranostics. For example, 6H-indoloquinoxaline-polyaromatic hybrids show ΦFL ~0.45 and IC50 ~2.4 μM in MCF-7 cells .
- Challenges : Balance lipophilicity (logP 3–4) for biodistribution vs. optoelectronic performance. Use PEGylated side chains to improve aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
